
Lithium iodomethanide--triphenylgermyl (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium iodomethanide–triphenylgermyl (1/1/1) is a chemical compound that combines lithium, iodomethanide, and triphenylgermyl in a 1:1:1 ratio
Métodos De Preparación
The synthesis of lithium iodomethanide–triphenylgermyl (1/1/1) typically involves the reaction of triphenylgermyl lithium with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Lithium iodomethanide–triphenylgermyl (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium iodomethanide–triphenylgermyl (1/1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium iodomethanide–triphenylgermyl (1/1/1) involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Lithium iodomethanide–triphenylgermyl (1/1/1) can be compared with other similar compounds, such as:
Triphenylgermyl lithium: This compound is similar in structure but lacks the iodomethanide component.
Lithium iodomethanide: This compound contains lithium and iodomethanide but lacks the triphenylgermyl group.
Triphenylgermyl chloride: This compound contains the triphenylgermyl group but has a chloride instead of an iodomethanide
Propiedades
Número CAS |
90159-00-5 |
|---|---|
Fórmula molecular |
C19H17GeILi |
Peso molecular |
451.8 g/mol |
InChI |
InChI=1S/C18H15Ge.CH2I.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h1-15H;1H2;/q;-1;+1 |
Clave InChI |
ZQPKUONMUHLGEO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]I.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
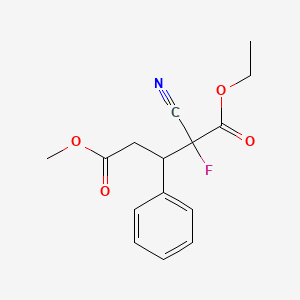
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
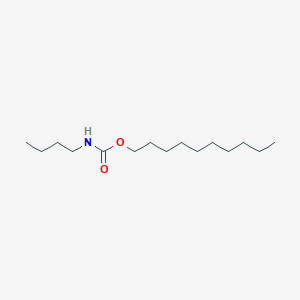
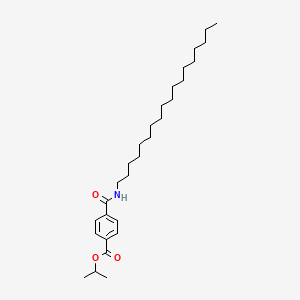
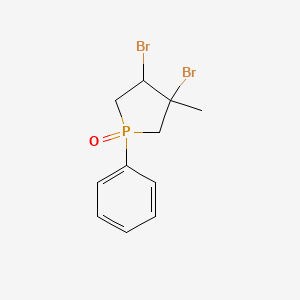

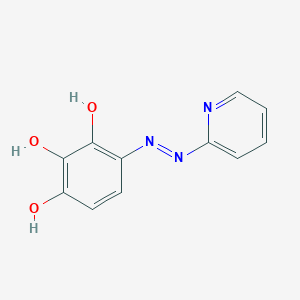
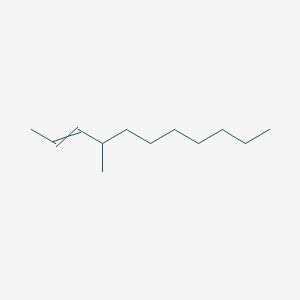
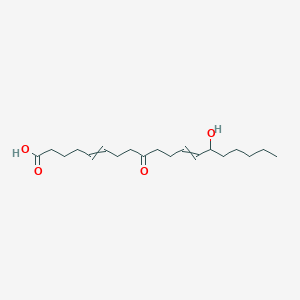
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
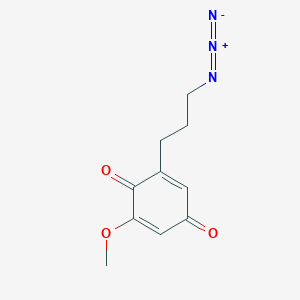
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
